molecular formula C₁₈H₃₄O B110154 3,13-Octadecadien-1-ol, (3Z,13Z)- CAS No. 66410-24-0

3,13-Octadecadien-1-ol, (3Z,13Z)-

Cat. No.: B110154
CAS No.: 66410-24-0
M. Wt: 266.5 g/mol
InChI Key: QBNCGBJHGBGHLS-NCCHCWSYSA-N
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Description

3,13-Octadecadien-1-ol, (3Z,13Z)-: is a long-chain fatty alcohol with the molecular formula C18H34O . It is characterized by the presence of two double bonds located at the 3rd and 13th positions in the carbon chain, both in the Z-configuration. This compound is a metabolite found in certain species, such as Ganoderma lucidum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,13-Octadecadien-1-ol, (3Z,13Z)- can be achieved through various organic synthesis methods. One common approach involves the reduction of the corresponding fatty acid or ester. The reaction typically employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield the desired alcohol .

Industrial Production Methods: In industrial settings, the production of 3,13-Octadecadien-1-ol, (3Z,13Z)- may involve the catalytic hydrogenation of unsaturated fatty acids or esters. This process is often carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to ensure complete reduction and high yield .

Chemical Reactions Analysis

Types of Reactions: 3,13-Octadecadien-1-ol, (3Z,13Z)- undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form saturated alcohols using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,13-Octadecadien-1-ol, (3Z,13Z)- involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, it may act as a substrate for enzymes such as alcohol dehydrogenases and fatty acid synthases, influencing metabolic pathways .

Comparison with Similar Compounds

  • 3,13-Octadecadien-1-ol, (3E,13E)-
  • 3,13-Octadecadien-1-ol, (3E,13Z)-
  • 3,13-Octadecadien-1-ol, (3Z,13E)-
  • 3,13-Octadecadienyl acetate

Comparison: 3,13-Octadecadien-1-ol, (3Z,13Z)- is unique due to its specific Z-configuration at both double bonds, which influences its chemical reactivity and biological activity. Compared to its E-isomers, the Z-configuration results in different spatial arrangements, affecting how the compound interacts with enzymes and cell membranes. The acetate derivative, 3,13-Octadecadienyl acetate, has an ester functional group instead of a hydroxyl group, leading to different chemical properties and applications .

Properties

IUPAC Name

(3Z,13Z)-octadeca-3,13-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3/b6-5-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNCGBJHGBGHLS-NCCHCWSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034199
Record name (Z,Z)-3,13-Octadecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66410-24-0
Record name 3,13-Octadecadien-1-ol, (3Z,13Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066410240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z,Z)-3,13-Octadecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,13-OCTADECADIEN-1-OL, (3Z,13Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MC9ZLV950
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the compound (3Z,13Z)-3,13-Octadecadien-1-ol in the context of the provided research papers?

A1: (3Z,13Z)-3,13-Octadecadien-1-ol is identified as a minor sex pheromone component of the Poplar Clearwing Moth (Paranthrene tabaniformis) in the first research paper []. While not the primary pheromone component, it was found to have a synergistic effect with (E2,Z13)-3,13-Octadecadien-1-ol in attracting male moths when combined with the major component, (3E,13Z)-3,13-Octadecadien-1-ol []. This suggests that a blend of these compounds is crucial for effective communication and mate attraction in this species.

Q2: How does the discovery of (3Z,13Z)-3,13-Octadecadien-1-ol contribute to our understanding of insect pheromone communication?

A2: This discovery highlights the complexity of insect pheromone systems. Even though (3Z,13Z)-3,13-Octadecadien-1-ol is a minor component, its presence in the pheromone blend significantly influences the behavioral response of male P. tabaniformis moths []. This emphasizes the importance of identifying and understanding the roles of even seemingly minor components in pheromone blends for developing effective pest management strategies like mating disruption or monitoring traps.

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